molecular formula C8H10N2O2S B13714711 2-Amino-3-(cyclopropylsulfonyl)pyridine

2-Amino-3-(cyclopropylsulfonyl)pyridine

Cat. No.: B13714711
M. Wt: 198.24 g/mol
InChI Key: JZQAASUBHMHLLZ-UHFFFAOYSA-N
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Description

2-Amino-3-(cyclopropylsulfonyl)pyridine is a pyridine derivative featuring an amino group at position 2 and a cyclopropylsulfonyl substituent at position 3. The sulfonyl group’s presence may enhance metabolic stability compared to other substituents, such as halogens or alkyl groups, though this requires experimental validation.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

3-cyclopropylsulfonylpyridin-2-amine

InChI

InChI=1S/C8H10N2O2S/c9-8-7(2-1-5-10-8)13(11,12)6-3-4-6/h1-2,5-6H,3-4H2,(H2,9,10)

InChI Key

JZQAASUBHMHLLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=C(N=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(cyclopropylsulfonyl)pyridine typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine can yield the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(cyclopropylsulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
The compound has been investigated for its potential in drug development, particularly as an inhibitor of protein aggregation, which is relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The cyclopropylsulfonyl group enhances the compound's reactivity and biological activity, allowing it to effectively modulate biological pathways involved in these conditions.

Antimicrobial Activity:
Research has indicated that 2-Amino-3-(cyclopropylsulfonyl)pyridine exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Cancer Research:
The compound is being explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics. Its mechanism of action involves the modulation of signaling pathways that control cell growth and survival.

Biological Research

Neuroprotective Effects:
Studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is crucial for developing treatments for neurodegenerative disorders, where oxidative stress plays a significant role in disease progression.

Enzyme Inhibition:
The compound has been characterized as a selective inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which may be beneficial in treating metabolic disorders.

Synthesis and Chemical Properties

Synthesis Methods:
Several synthetic routes have been developed to produce this compound, including multi-step reactions involving cyclization and functional group transformations. These methods are essential for producing the compound in sufficient quantities for research and potential therapeutic applications.

Chemical Properties:
The presence of the amino group and the cyclopropylsulfonyl moiety contributes to the compound's solubility and reactivity. These properties are critical for its interaction with biological targets and influence its pharmacokinetic profile.

Case Studies

Study Focus Findings Implications
NeuroprotectionReduced neuronal cell death in oxidative stress modelsPotential treatment for neurodegenerative diseases
Antimicrobial ActivityInhibition of bacterial growthDevelopment of new antibiotics
Cancer Cell ApoptosisInduction of apoptosis in cancer cellsPotential anticancer therapeutic agent

Mechanism of Action

The mechanism of action of 2-Amino-3-(cyclopropylsulfonyl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

  • Solubility: The sulfonyl group in this compound likely enhances water solubility compared to non-polar substituents like trifluoromethyl or phenyl groups. For instance, 2-Amino-3-(trifluoromethyl)pyridine has a higher logP (1.8), suggesting greater lipophilicity .
  • Stability: Sulfonyl groups are generally resistant to metabolic oxidation, which may improve the compound’s half-life compared to chloro or amino-substituted pyridines .

Biological Activity

2-Amino-3-(cyclopropylsulfonyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyridine derivatives with cyclopropylsulfonyl moieties. The structural characteristics of this compound allow it to interact with various biological targets, making it a promising scaffold for drug development.

Biological Activity

Anticancer Activity
Research has shown that derivatives of pyridine compounds, including this compound, exhibit potent antiproliferative activities against various cancer cell lines. For instance, related compounds have demonstrated significant inhibition of cell proliferation in hepatocellular carcinoma (HCC) models, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects
In vitro studies have indicated that certain pyridine derivatives can inhibit nitric oxide (NO) production, a key mediator in inflammatory processes. The structure-activity relationship studies revealed that modifications to the pyridine ring can enhance anti-inflammatory properties, positioning these compounds as candidates for treating inflammatory diseases .

Enzyme Inhibition
The compound has also been studied for its ability to inhibit carbonic anhydrase (CA) isoenzymes, which are crucial for various physiological processes. Specific derivatives showed Ki values in the low micromolar range against both cytosolic human CA I and II isoenzymes, indicating a strong potential for therapeutic applications in conditions where CA activity is dysregulated .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerPotent antiproliferative effects in HCC cell lines
Anti-inflammatoryInhibition of NO production; potential for treating inflammation
Enzyme InhibitionKi values: CA I (2.84 μM), CA II (2.56 μM)

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest moderate toxicity at high doses, with observed adverse effects including tremors and lethargy in animal models. Further investigations are necessary to establish a comprehensive safety profile before clinical applications can be considered .

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